

Technical Guide: Physical Properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide primarily presents computed properties and outlines general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** are crucial for its handling, formulation, and application in research and development. While specific, experimentally verified data for this compound is limited, computed values provide valuable estimates.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	189.21 g/mol	PubChem[1]
IUPAC Name	5-methoxy-2-methyl-1H-indole-3-carbaldehyde	PubChem[1]
CAS Number	6260-86-2	PubChem[1]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

Note: The appearance, melting point, boiling point, and solubility are not yet experimentally determined in widely accessible literature. The physical form is predicted based on the properties of similar indole derivatives which are typically solids at room temperature.

Experimental Protocols for Physical Property Determination

The following are generalized experimental methodologies for determining the key physical properties of a solid organic compound like **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

- **Sample Preparation:** A small, finely powdered sample of the compound is packed into a capillary tube.
- **Apparatus:** A calibrated melting point apparatus is used.

- **Heating:** The sample is heated at a controlled rate.
- **Observation:** The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (for liquids)

While **5-Methoxy-2-methyl-1H-indole-3-carbaldehyde** is predicted to be a solid, this protocol is relevant for liquid derivatives or if the compound decomposes before melting.

Methodology:

- **Apparatus:** A micro-boiling point apparatus or a distillation setup is used.
- **Procedure:** A small amount of the substance is heated in a suitable flask. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Solubility Assessment

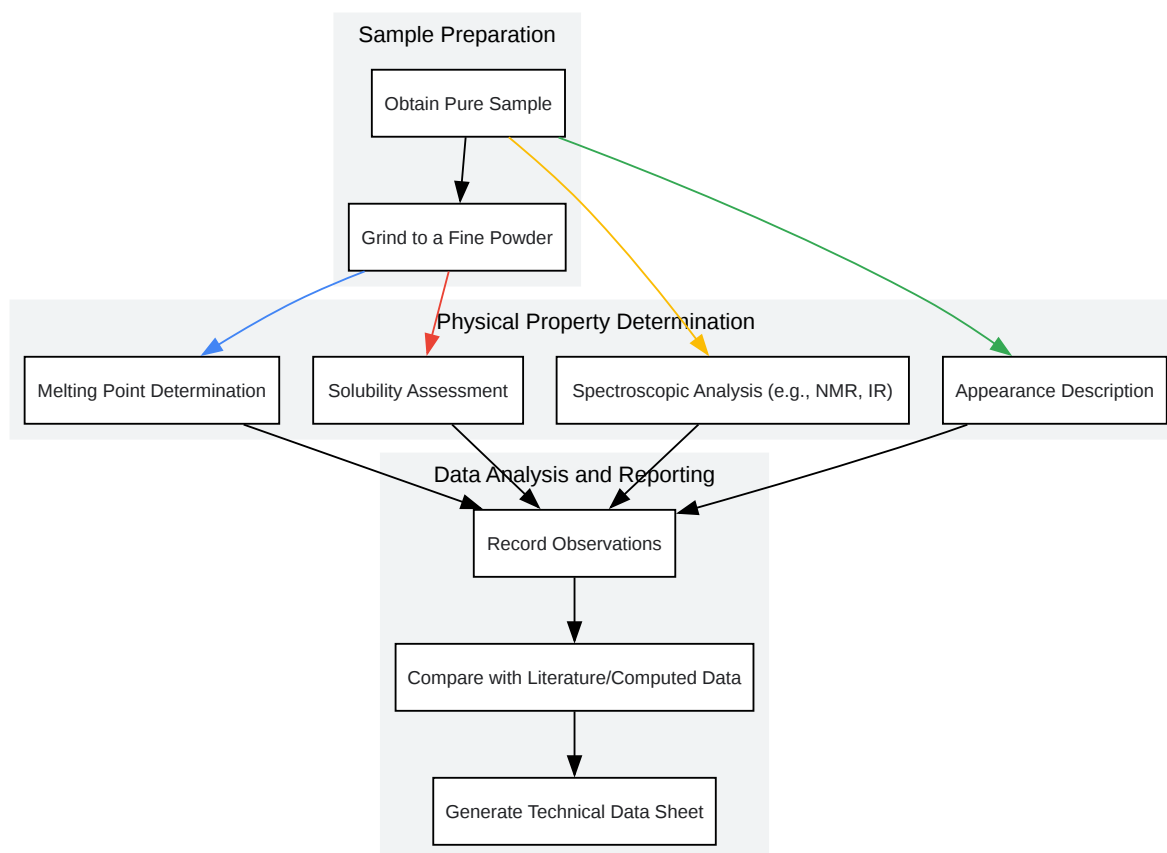
Understanding the solubility of a compound is critical for its use in various applications, including drug delivery and reaction chemistry.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane) are chosen.
- **Procedure:** A small, accurately weighed amount of the compound is added to a specific volume of each solvent at a controlled temperature.
- **Observation:** The mixture is agitated, and the solubility is determined by visual inspection (dissolution) or by quantitative analysis of the resulting solution. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound.



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Caption: Generalized workflow for determining physical properties.

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References

- 1. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO₂ | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]
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